molecular formula C10H18 B093693 3-butan-2-ylcyclohexene CAS No. 15232-91-4

3-butan-2-ylcyclohexene

Cat. No.: B093693
CAS No.: 15232-91-4
M. Wt: 138.25 g/mol
InChI Key: MSLGIVAKKFSXBC-UHFFFAOYSA-N
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Description

3-butan-2-ylcyclohexene: is an organic compound with the molecular formula C10H18 . It is a derivative of cyclohexene, where a sec-butyl group is attached to the third carbon of the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butan-2-ylcyclohexene typically involves the alkylation of cyclohexene. One common method is the Friedel-Crafts alkylation, where cyclohexene reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-butan-2-ylcyclohexene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-butan-2-ylcyclohexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butan-2-ylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    3-Butyl-1-cyclohexene: Similar structure but with a butyl group instead of a sec-butyl group.

    3-Methyl-1-cyclohexene: Contains a methyl group instead of a sec-butyl group.

    Cyclohexene: The parent compound without any substituents.

Uniqueness: 3-butan-2-ylcyclohexene is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other cyclohexene derivatives. This uniqueness can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

3-butan-2-ylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-3-9(2)10-7-5-4-6-8-10/h5,7,9-10H,3-4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLGIVAKKFSXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934470
Record name 3-(Butan-2-yl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15232-91-4
Record name Cyclohexene, 3-(1-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015232914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Butan-2-yl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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